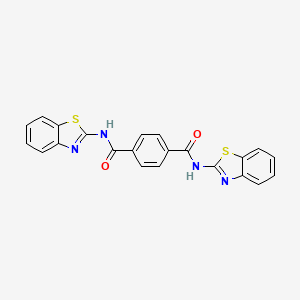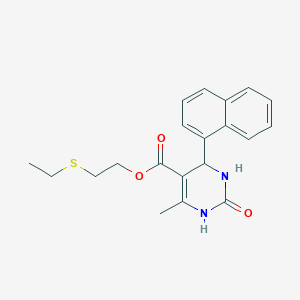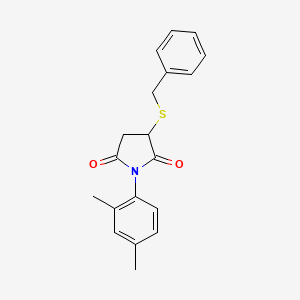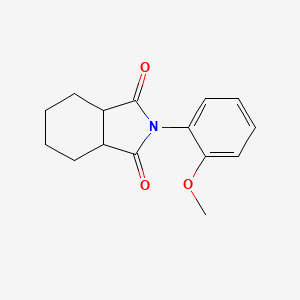
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as APDP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying oxidative stress and inflammation. However, one limitation of using 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages when conducting lab experiments with 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
Direcciones Futuras
There are several future directions for research on 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosages of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one for use in lab experiments and potential clinical applications. Finally, more research is needed to fully understand the mechanisms of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines make it a useful tool for studying oxidative stress and inflammation. Further research is needed to fully understand the mechanisms of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-acetylpyridine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)14-15(12-7-3-2-4-8-12)19(17(22)16(14)21)13-9-5-6-10-18-13/h2-10,15,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXODRRSKWXFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5092519.png)
![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5092526.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)

![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)


![N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
